molecular formula C12H13NO3 B1637285 4-Propoxy-1H-indole-2-carboxylic acid CAS No. 878424-53-4

4-Propoxy-1H-indole-2-carboxylic acid

Cat. No. B1637285
CAS RN: 878424-53-4
M. Wt: 219.24 g/mol
InChI Key: NJHLAKZJVBZOBQ-UHFFFAOYSA-N
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Description

4-Propoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) . This indicates the presence of a propoxy group attached to the 4-position of the indole ring and a carboxylic acid group attached to the 2-position.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

  • Oxidation Chemistry : Indole-2-carboxylic acid, a related compound, has been studied for its oxidation chemistry in neutral aqueous solutions. The products of electrode reactions were characterized as various dioxindoles and linked dimers, which are essential for understanding the redox mechanism of these compounds (Goyal & Sangal, 2005).

  • Synthesis and Characterization : Indole-2-carboxylic acid derivatives have been synthesized and characterized for their potential therapeutic applications. A series of compounds were synthesized and screened for antibacterial and antifungal activities, showing significant biological activity (Raju et al., 2015).

  • Electrochemical Detection : Electrochemical platforms using 4-aminosalicylic acid have been investigated for the quantification of uric acid in urine samples. This research shows the potential application of these compounds in developing sensitive and selective biosensors (Cruz et al., 2017).

  • Catalytic Applications : Research has been conducted on the use of indole-3-carboxylic acids in palladium-catalyzed oxidative coupling with alkynes. This method is significant for the synthesis of biologically active compounds and demonstrates the application of these compounds in organic synthesis (Yamashita et al., 2009).

  • Polymer Chemistry : Indole-5-carboxylic acid monomer was electropolymerized and modified with copper ions to act as an oxygen reduction catalyst. This research illustrates the application of these compounds in materials science, particularly in developing efficient catalysts (Yu et al., 2014).

  • Medicinal Chemistry : Indole-2-carboxylic acid is a versatile intermediate in the preparation of pharmaceutically active agents. Research has focused on developing practical synthesis methods for this compound, highlighting its importance in drug development (Jiang et al., 2017).

  • Phytohormone Analysis : Studies on the chemical analysis of phytohormones in plants have included indole-3-acetic acid, a related compound, demonstrating the role of these compounds in plant biology and their potential in agricultural research (Schmelz et al., 2003).

Future Directions

Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . Future research could focus on the development of new therapeutic agents based on the indole scaffold, targeting various diseases such as cancer, viral infections, and more .

properties

IUPAC Name

4-propoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHLAKZJVBZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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